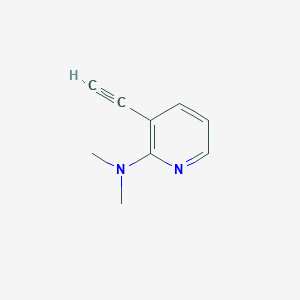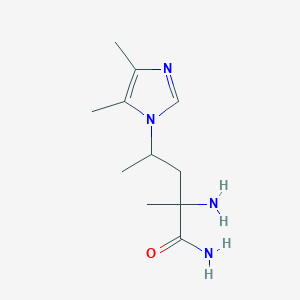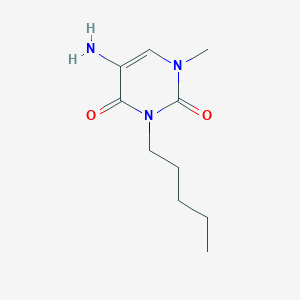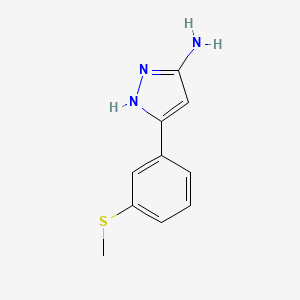
(R)-3-((tert-Butoxycarbonyl)amino)-3-(5-chloro-2-fluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with chlorine and fluorine atoms. These structural elements contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone: The protected amino group is then coupled with a suitable precursor to form the propanoic acid backbone.
Introduction of the phenyl ring: The phenyl ring, substituted with chlorine and fluorine atoms, is introduced through a coupling reaction.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the Boc protecting group and the substituted phenyl ring enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chlorophenyl)propanoic acid: Lacks the fluorine substitution, resulting in different reactivity and binding properties.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid: Substitution pattern on the phenyl ring affects its chemical behavior and applications.
Uniqueness
The unique combination of the Boc protecting group, chlorine, and fluorine substitutions on the phenyl ring distinguishes (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid from similar compounds
属性
分子式 |
C14H17ClFNO4 |
|---|---|
分子量 |
317.74 g/mol |
IUPAC 名称 |
(3R)-3-(5-chloro-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI 键 |
CXOUREOVWKEEKR-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=CC(=C1)Cl)F |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)




![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)






